molecular formula C21H31N3O4 B10841659 2-Cinnamamido-N1-hydroxy-N4-octylsuccinamide

2-Cinnamamido-N1-hydroxy-N4-octylsuccinamide

Cat. No.: B10841659
M. Wt: 389.5 g/mol
InChI Key: TYVAVCSSCPJBHI-KAUXGEHWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cinnamamido-N1-hydroxy-N4-octylsuccinamide typically involves the reaction of cinnamic acid derivatives with succinic anhydride and octylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, such as dichloromethane or ethanol, at a temperature range of 50-70°C. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors with precise temperature and pressure control. The product is then purified using industrial-scale chromatography or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

2-Cinnamamido-N1-hydroxy-N4-octylsuccinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium at room temperature.

    Reduction: Sodium borohydride in methanol at 0-5°C.

    Substitution: Halogenation using bromine in carbon tetrachloride at room temperature.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-Cinnamamido-N1-hydroxy-N4-octylsuccinamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and coatings with specific properties.

Mechanism of Action

The mechanism of action of 2-Cinnamamido-N1-hydroxy-N4-octylsuccinamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

2-Cinnamamido-N1-hydroxy-N4-octylsuccinamide can be compared with other similar compounds, such as:

    2-Cinnamamido-N1-hydroxy-N4-decylsuccinamide: Similar structure but with a longer alkyl chain.

    2-Cinnamamido-N1-hydroxy-N4-hexylsuccinamide: Similar structure but with a shorter alkyl chain.

    2-Cinnamamido-N1-hydroxy-N4-benzylsuccinamide: Similar structure but with a benzyl group instead of an alkyl chain.

The uniqueness of this compound lies in its specific alkyl chain length, which can influence its solubility, reactivity, and biological activity.

Properties

Molecular Formula

C21H31N3O4

Molecular Weight

389.5 g/mol

IUPAC Name

(2R)-N-hydroxy-N'-octyl-2-[[(E)-3-phenylprop-2-enoyl]amino]butanediamide

InChI

InChI=1S/C21H31N3O4/c1-2-3-4-5-6-10-15-22-20(26)16-18(21(27)24-28)23-19(25)14-13-17-11-8-7-9-12-17/h7-9,11-14,18,28H,2-6,10,15-16H2,1H3,(H,22,26)(H,23,25)(H,24,27)/b14-13+/t18-/m1/s1

InChI Key

TYVAVCSSCPJBHI-KAUXGEHWSA-N

Isomeric SMILES

CCCCCCCCNC(=O)C[C@H](C(=O)NO)NC(=O)/C=C/C1=CC=CC=C1

Canonical SMILES

CCCCCCCCNC(=O)CC(C(=O)NO)NC(=O)C=CC1=CC=CC=C1

Origin of Product

United States

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